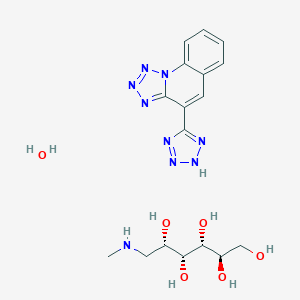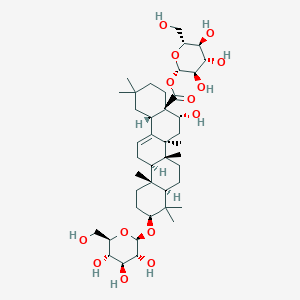
5-Aminonicotinic acid
Vue d'ensemble
Description
5-Aminonicotinic acid is an aminonicotinic acid where the amino group is situated at position 5 of the pyridine ring . It is an aromatic amine, an aminopyridine, and an aminonicotinic acid . It is functionally related to nicotinic acid .
Synthesis Analysis
A 2D coordination polymer [Zn (5-ana)2]n (1), based on a rigid ligand 5-ana (5-anaH =5-aminonicotinic acid) has been synthesized by the hydrothermal method . The synthesized compounds exhibited promising α-amylase and α-glucosidase activities .Molecular Structure Analysis
The molecular formula of 5-Aminonicotinic acid is C6H6N2O2 . The molecular weight is 138.12 g/mol . The IUPAC name is 5-aminopyridine-3-carboxylic acid .Chemical Reactions Analysis
5-Aminonicotinic acid has been used in the synthesis of coordination polymers . It is also functionally related to nicotinic acid .Physical And Chemical Properties Analysis
5-Aminonicotinic acid is a solid at 20 degrees Celsius . It should be stored under inert gas in a dry, cool, and well-ventilated place .Applications De Recherche Scientifique
Electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromo and 2-amino-5-chloropyridine, exploring electrochemical reductions under mild conditions (Gennaro et al., 2004).
A novel electrochemical procedure for electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, producing 6-aminonicotinic acid in ionic liquids (Feng et al., 2010).
Investigation into 6-aminonicotinic acid esters' effect on reprogrammed epigenetic states in distant metastatic pancreatic carcinoma, highlighting their potential in cancer research (Gao et al., 2022).
Electroorganic synthesis of 6-aminonicotinic acid from 2-amino-5-chloropyridine, demonstrating its application in organic synthesis (Raju et al., 2003).
Development of new 5-(2-amino-3-pyridyl)-2-thioxo-3H-1,3,4-oxadiazole derivatives from 2-aminonicotinic acid, investigated for their anti-proliferative activity in vitro, relevant in medicinal chemistry (Liszkiewicz et al., 2003).
Use of 5-aminonicotinic acid in the synthesis of d10 5-aminonicotinate coordination polymers, which demonstrates potential in materials science and photoluminescence studies (Zhou et al., 2016).
Role of 6-hydroxynicotinate 3-monooxygenase in the synthesis of 2,5-dihydroxypyridine, a precursor for 5-aminolevulinic acid used in plant growth hormones, herbicides, and cancer therapy (Nakano et al., 1999).
Research on PbII-based coordination polymers based on 5-aminonicotinic acid, highlighting their potential in catalysis and luminescent sensing (Zhang et al., 2019).
Study on the intestinal anti-inflammatory effect of 5-aminosalicylic acid, related to peroxisome proliferator-activated receptor-γ, indicating its relevance in pharmacological research (Rousseaux et al., 2005).
Safety And Hazards
Orientations Futures
While there is not much information available on the future directions of 5-Aminonicotinic acid, it is worth noting that its derivative, 5-Aminolevulinic acid, is a common precursor of all tetrapyrrole compounds, including chlorophyll, heme, and vitamin B12 . This suggests potential future applications in various fields.
Propriétés
IUPAC Name |
5-aminopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-1-4(6(9)10)2-8-3-5/h1-3H,7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYIORJAACCWFPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326623 | |
| Record name | 5-Aminonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26671297 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Aminonicotinic acid | |
CAS RN |
24242-19-1 | |
| Record name | 5-Aminonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70326623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Aminonicotinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B189421.png)





